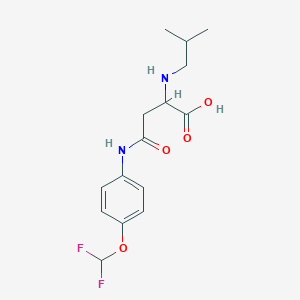

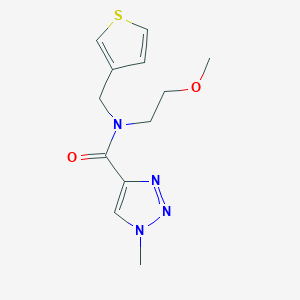

![molecular formula C12H16N2O4S B2849568 Methyl 1-[(2-aminophenyl)sulfonyl]prolinate CAS No. 894786-90-4](/img/structure/B2849568.png)

Methyl 1-[(2-aminophenyl)sulfonyl]prolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 1-[(2-aminophenyl)sulfonyl]prolinate” is a chemical compound used in various fields . It is available for purchase from several suppliers for use in pharmaceutical testing .

Molecular Structure Analysis

The molecular formula of “Methyl 1-[(2-aminophenyl)sulfonyl]prolinate” is C12H16N2O4S. It has an average mass of 284.331 Da and a monoisotopic mass of 284.083069 Da .Scientific Research Applications

Heterocyclic Synthesis

Methyl 1-[(2-aminophenyl)sulfonyl]prolinate: is a valuable intermediate in the synthesis of heterocyclic compounds. It’s used to create five- and six-membered rings containing one or two heteroatoms, which are crucial structures in many pharmaceuticals . The compound’s ability to act as a nucleophile in organic transformations makes it a key player in constructing complex molecular architectures.

Synthesis of Fused Heterocycles

This compound is also instrumental in synthesizing fused heterocycles, which are found in numerous bioactive molecules. Its reactivity allows for the creation of cyclopropane, cyclopentene, and cyclohexanone derivatives, expanding the possibilities for drug development and material science .

Electrophilic Reactions

In electrophilic reactions, such as halogenation, alkylation, and arylation, Methyl 1-[(2-aminophenyl)sulfonyl]prolinate serves as a reactive intermediate. These reactions are fundamental in building complex molecules with potential applications in medicinal chemistry and agrochemicals .

Synthesis of γ- and δ-Ketosulfones

The compound is used to synthesize γ- and δ-ketosulfones, which are important for creating amides, ethers, and substituted benzene derivatives. These derivatives have a wide range of applications, including as intermediates in organic synthesis and as potential therapeutic agents .

Biological Applications

Due to its structural features, Methyl 1-[(2-aminophenyl)sulfonyl]prolinate has been explored for various biological properties. It’s been studied for potential herbicidal, bactericidal, antifungal, algicidal, and insecticidal activities, making it a compound of interest in environmental and agricultural sciences .

Material Science

In material science, this compound’s derivatives are used to prevent aquatic organisms from attaching to fishing nets and ship hulls. This application is crucial for maintaining the integrity and functionality of maritime equipment .

Future Directions

properties

IUPAC Name |

methyl 1-(2-aminophenyl)sulfonylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-18-12(15)10-6-4-8-14(10)19(16,17)11-7-3-2-5-9(11)13/h2-3,5,7,10H,4,6,8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRAJCZQZJXDGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one](/img/structure/B2849486.png)

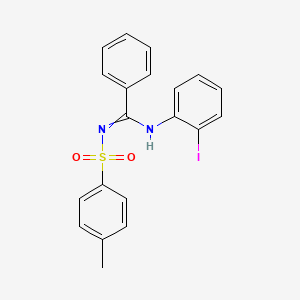

![(R)-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2849488.png)

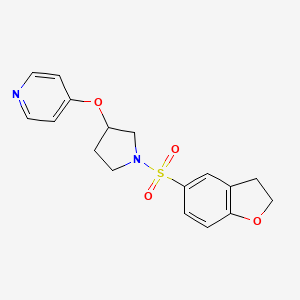

![4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2849492.png)

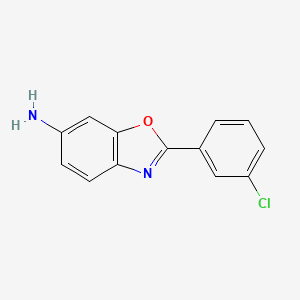

![2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2849501.png)

![4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2849502.png)

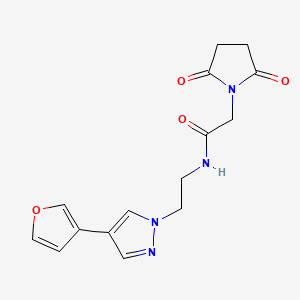

![1-(2-methoxyethyl)-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2849507.png)